methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, also known as Methyl TDP, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in drug development and biomedical research. Methyl TDP is a derivative of the natural product TDP, which is found in certain species of bacteria and has been shown to possess antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to inhibit the activity of sirtuins, a family of enzymes that play important roles in regulating cellular metabolism and aging. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. The precise mechanism by which methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP exerts its biological effects is an area of active research.
Biochemical and Physiological Effects:
methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant activity, which may contribute to its anti-inflammatory properties. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has also been shown to modulate the expression of genes involved in cellular metabolism and energy production. In addition, methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have a protective effect on cells exposed to oxidative stress, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP for lab experiments is its potential as a tool for studying the role of sirtuins and histone deacetylases in cellular metabolism and aging. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to selectively inhibit the activity of these enzymes, making it a useful tool for dissecting their biological functions. However, one limitation of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP is its relatively low potency compared to other sirtuin inhibitors, which may limit its utility in certain experiments.
Future Directions
There are several potential directions for future research on methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP. One area of interest is the development of more potent derivatives of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP that can be used to study the role of sirtuins and histone deacetylases in greater detail. Another area of interest is the investigation of the potential anticancer properties of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP, particularly in combination with other chemotherapeutic agents. Finally, the development of novel drug delivery systems for methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP may enhance its therapeutic potential in the treatment of a range of diseases.
Scientific Research Applications
Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have potential applications in drug development and biomedical research. It has been reported to have antifungal activity against Candida albicans, a common pathogen that causes infections in humans. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has also been shown to inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. In addition, methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-6-4-8(5-7(2)9(6)16)11(18,10(17)19-3)12(13,14)15/h4-5,18H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYVGGNIPYOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C(=O)OC)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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